molecular formula C19H24N2O2S B4631295 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4631295
M. Wt: 344.5 g/mol
InChI Key: HFYYYGYNUMCMPH-UHFFFAOYSA-N
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Description

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMTPP and belongs to the class of piperazine derivatives. EMTPP has been studied extensively for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of EMTPP is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and receptors in the central nervous system. EMTPP has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which may contribute to its anti-tumor and anti-inflammatory activities.
Biochemical and Physiological Effects:
EMTPP has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. EMTPP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

EMTPP has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. EMTPP has also shown low toxicity in preclinical studies, making it a safe compound for in vitro and in vivo experiments. However, EMTPP has limitations in terms of its solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

The potential therapeutic applications of EMTPP are vast, and there are several future directions for research. One potential direction is the development of EMTPP as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of EMTPP as a diagnostic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EMTPP and its potential interactions with other drugs and compounds.

Scientific Research Applications

EMTPP has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-tumor activities. EMTPP has also been studied for its potential use as a diagnostic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-17-14(2)24-13-18(17)19(22)21-11-9-20(10-12-21)15-5-7-16(23-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYYYGYNUMCMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-5-methylthiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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